(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetically designed molecule that combines a benzo[d]thiazole, azetidin-1-yl, and 1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the formation of the benzo[d]thiazole core followed by the introduction of the methoxy group at the sixth position. The azetidin-1-yl group is then attached via a nucleophilic substitution reaction. Finally, the 1-methyl-1H-1,2,3-triazol-4-yl group is introduced through a Huisgen 1,3-dipolar cycloaddition, often referred to as a “click” reaction. Industrial Production Methods: For industrial-scale production, the reaction conditions must be optimized for yield and purity, often utilizing automated synthesis processes and continuous flow techniques to ensure consistent product quality. Catalyst loading, temperature control, and solvent choice are crucial factors in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: It may undergo oxidation reactions at the methoxybenzo[d]thiazole moiety.
Reduction: Potential reduction reactions at the triazole ring.
Substitution: Nucleophilic substitution at the azetidin-1-yl ring. Common Reagents and Conditions:
Oxidation: Commonly with reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using hydride donors such as sodium borohydride.
Substitution: Under basic conditions with reagents like sodium hydride. Major Products: These reactions yield products like hydroxylated benzo[d]thiazoles, reduced triazoles, and various substituted azetidines.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block in complex organic syntheses.
Biology: As a probe in biochemical assays to investigate molecular interactions.
Medicine: Potentially as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: In materials science for creating novel polymers and materials with unique properties.
Mechanism of Action
Mechanism: The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. Molecular Targets and Pathways: Given its structure, it may target protein kinases, G-protein-coupled receptors, or nucleic acid-binding proteins, modulating pathways involved in cell signaling and regulation.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, this molecule’s combination of a methoxybenzo[d]thiazole and a 1,2,3-triazole moiety offers a unique profile, potentially enhancing its binding affinity and specificity towards certain targets. Similar Compounds: Other compounds include:
6-Methoxybenzo[d]thiazole derivatives.
Azetidinone-based molecules.
1,2,3-Triazole containing compounds like 1-methyl-1H-1,2,3-triazol-4-yl derivatives.
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Properties
IUPAC Name |
[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-8-12(17-18-19)14(21)20-6-10(7-20)23-15-16-11-4-3-9(22-2)5-13(11)24-15/h3-5,8,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCVGQTHHBJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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